Cas no 72954-65-5 (1-Ethyl-5-hydroxy-2-pyrrolidinone)

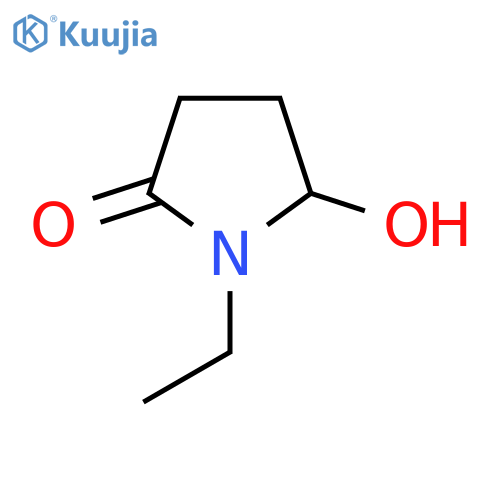

72954-65-5 structure

商品名:1-Ethyl-5-hydroxy-2-pyrrolidinone

1-Ethyl-5-hydroxy-2-pyrrolidinone 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-5-hydroxy-2-pyrrolidinone

- 1-Ethyl-5-hydroxypyrrolidin-2-one

- 5-hydroxy-N-ethyl-2-pyrrolidone

- 1-Ethyl-5-hydroxy-2-pyrrolizinone

-

- インチ: 1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3

- InChIKey: RIOOHZIYIQTLNP-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(N1CC)=O

計算された属性

- せいみつぶんしりょう: 129.078978594 g/mol

- どういたいしつりょう: 129.078978594 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- ぶんしりょう: 129.16

- トポロジー分子極性表面積: 40.5

1-Ethyl-5-hydroxy-2-pyrrolidinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E919175-50mg |

1-Ethyl-5-hydroxy-2-pyrrolidinone |

72954-65-5 | 50mg |

$ 199.00 | 2023-09-07 | ||

| A2B Chem LLC | AW53796-50mg |

1-Ethyl-5-hydroxy-2-pyrrolidinone |

72954-65-5 | 50mg |

$300.00 | 2023-12-30 | ||

| TRC | E919175-500mg |

1-Ethyl-5-hydroxy-2-pyrrolidinone |

72954-65-5 | 500mg |

$ 1579.00 | 2023-09-07 | ||

| A2B Chem LLC | AW53796-500mg |

1-Ethyl-5-hydroxy-2-pyrrolidinone |

72954-65-5 | 500mg |

$1542.00 | 2023-12-30 |

1-Ethyl-5-hydroxy-2-pyrrolidinone 関連文献

-

James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417

72954-65-5 (1-Ethyl-5-hydroxy-2-pyrrolidinone) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量